N-Butyl-1,3-dithiolan-2-imine
Description
Structure
3D Structure
Properties
CAS No. |
113204-71-0 |
|---|---|
Molecular Formula |
C7H13NS2 |
Molecular Weight |
175.3 g/mol |
IUPAC Name |
N-butyl-1,3-dithiolan-2-imine |
InChI |
InChI=1S/C7H13NS2/c1-2-3-4-8-7-9-5-6-10-7/h2-6H2,1H3 |
InChI Key |
PNUFPFIPSASUFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C1SCCS1 |
Origin of Product |
United States |
Synthetic Methodologies for N Substituted 1,3 Dithiolan 2 Imines
Conventional Synthetic Pathways to 2-Imino-1,3-dithiolanes
Traditional methods for constructing the 2-imino-1,3-dithiolane core often involve the formation of the heterocyclic ring from acyclic precursors.
Condensation Reactions from Carbonyl Compounds and Amines
While direct condensation of carbonyl compounds and amines is a primary route to imines, the synthesis of 2-imino-1,3-dithiolanes often proceeds through more complex pathways involving dithiocarbamates or related sulfur-containing intermediates. For instance, dithiocarbamate (B8719985) salts can react with epoxides to yield substituted 2-imino-1,3-dithiolanes. researchgate.net Another established method involves the reaction of vicinal dithiols with cyanogen (B1215507) chloride. researchgate.net
One-Pot Multicomponent Approaches for 1,3-Dithiolan-2-imine (B147746) Scaffolds
One-pot multicomponent reactions (MCRs) have gained prominence as an efficient and environmentally friendly strategy for synthesizing complex molecules like 2-imino-1,3-dithiolanes from simple starting materials in a single step. researchgate.netnih.gov
A notable one-pot synthesis involves the reaction of allyl chloride, a primary amine (such as butylamine), carbon disulfide, and iodine under solvent-free conditions. researchgate.netresearchgate.net This method first generates an S-allyl dithiocarbamate intermediate, which then undergoes an iodine-mediated cyclization to form the 5-iodomethyl-2-imino-1,3-dithiolane ring system. The reaction is efficient, often catalyzed by a base like potassium carbonate, and proceeds with high yields. researchgate.net
Table 1: One-Pot Synthesis of N-Substituted 5-(iodomethyl)-1,3-dithiolan-2-imines
| Primary Amine | Product | Time (min) | Yield (%) |
|---|---|---|---|
| Benzylamine | 2a | 20 | 96 |
| n-Propylamine | 2b | 22 | 94 |
| Isopropylamine | 2c | 25 | 95 |
| Cyclohexylamine | 2d | 21 | 100 |
| sec-Butylamine | 2f | 20 | 95 |
Source: Adapted from Safa, K. D. & Alyari, M., Journal of Sulfur Chemistry, 2016. researchgate.net
Strategies for N-Alkylation and N-Arylation of 1,3-Dithiolan-2-imines
Direct N-alkylation provides a modular approach to introduce various substituents onto the imine nitrogen. This can be achieved by treating an N-unsubstituted or N-H imine precursor with an alkylating agent, such as an alkyl halide (e.g., butyl bromide), in the presence of a base. researchgate.net This method is particularly useful for creating a library of N-substituted analogs from a common intermediate. Nickel-catalyzed reductive cross-coupling reactions have also been developed for the N-alkylation of heteroaryl imines, offering a modern alternative that avoids pre-generation of organometallic reagents and tolerates a good range of functional groups. nih.govchemrxiv.org
Synthesis via Functional Group Interconversions Involving Thioacetals
Thioacetals, or dithiolanes, are stable functional groups that can serve as precursors for the synthesis of 2-imino-1,3-dithiolanes. researchgate.net These syntheses often involve the conversion of a group at the C2 position of the pre-formed dithiolane ring. One such strategy could involve the reaction of an α-oxo ketene (B1206846) dithioacetal with a suitable nucleophile in the presence of a Lewis acid like BF₃·OEt₂, which can lead to the formation of complex dithiolane-containing structures. rsc.org
Formation of the 1,3-Dithiolane (B1216140) Ring System in Conjunction with Imine Formation
Many synthetic routes to N-substituted 2-imino-1,3-dithiolanes involve the simultaneous or sequential formation of the dithiolane ring and the exocyclic imine bond. A primary example is the iodine-mediated cyclization of S-allyl dithiocarbamates. researchgate.net These precursors are readily synthesized from a primary amine (e.g., butylamine), carbon disulfide, and an allyl halide. researchgate.net The subsequent treatment with iodine induces an electrophilic cyclization, where the sulfur acts as an internal nucleophile attacking the iodine-activated allyl group, leading to the formation of a 5-(iodomethyl)-1,3-dithiolane ring with complete regiospecificity. researchgate.net This iodocyclization is a powerful tool for constructing the heterocyclic core under mild conditions. researchgate.net
Stereoselective and Asymmetric Synthesis of Chiral N-Substituted Dithiolane Imines
The development of stereoselective methods allows for the synthesis of chiral N-substituted dithiolane imines, which is crucial when these compounds are intended for biological applications. Chirality can be introduced by using chiral starting materials or through asymmetric catalysis.
One approach involves starting with a chiral precursor, such as D-mannitol, to synthesize chiral 1,3-dithiolan-2-imine derivatives. pleiades.onlinedntb.gov.ua Another strategy employs chiral auxiliaries. For example, chiral 1,3-thiazolidine-2-thiones have been used as excellent auxiliaries for diastereoselective aldol-type reactions, demonstrating a pathway for controlling stereochemistry in related sulfur-containing heterocycles. acs.org Asymmetric domino reactions, such as the addition/cyclization of N-Boc-isatin imines with 1,4-dithiane-2,5-diol (B140307) catalyzed by a chiral tertiary amine-squaramide, have been reported to produce spiro-dithiolane structures with high enantioselectivity. beilstein-journals.org Although not directly producing N-butyl-1,3-dithiolan-2-imine, these methods establish a precedent for the asymmetric synthesis of chiral dithiolane imine scaffolds. beilstein-journals.orgnih.govnih.gov
Chiral Auxiliary-Based Induction in Imine Reactions
Chiral auxiliary-based synthesis is a powerful strategy for inducing asymmetry in chemical reactions. In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into a substrate, directing the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.
A notable application of this principle is seen in the asymmetric Umpolung (polarity reversal) reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines. nih.gov In this reaction, the chiral N-phosphonyl group acts as the stereodirecting auxiliary. The reaction between chiral N-phosphonyl imines and various 2-lithio-1,3-dithianes produces α-amino 1,3-dithianes, which are versatile synthetic building blocks, in good yields and with high levels of diastereoselectivity. nih.gov
Research has demonstrated that the slow addition of the chiral N-phosphonyl imine to the solution of the 2-lithio-1,3-dithiane reagent is critical for achieving excellent diastereoselectivity. nih.govresearchgate.net This method avoids the need for Lewis acid promoters, which are sometimes required in similar reactions with other types of imines. nih.gov The N-phosphonyl group not only controls the stereochemistry but also facilitates product purification through a process known as Group-Assistant-Purification (GAP) chemistry, where the crude product can often be purified by simple washing instead of chromatography. researchgate.netmdpi.com
Table 1: Asymmetric Umpolung Reaction of Chiral N-Phosphonyl Imines with 2-Lithio-1,3-dithianes nih.gov
| Dithiane Reagent | N-Phosphonyl Imine | Yield | Diastereoselectivity (dr) |
|---|---|---|---|
| 2-lithio-1,3-dithiane | Chiral N-phosphonyl imine | Good | Good to Excellent (>99:1) |
| 2-lithio-2-methyl-1,3-dithiane | Chiral N-phosphonyl imine | Good | Good to Excellent (>99:1) |
| 2-lithio-2-phenyl-1,3-dithiane | Chiral N-phosphonyl imine | Up to 82% | Good to Excellent (>99:1) |
Catalytic Asymmetric Approaches to N-Phosphonyl/Phosphoryl Imines
In contrast to stoichiometric chiral auxiliaries, catalytic asymmetric synthesis employs a small amount of a chiral catalyst to generate a large quantity of a chiral product. This approach is often more atom-economical and efficient.
The development of catalytic asymmetric reactions for N-phosphonyl and N-phosphoryl imines has opened new avenues for synthesizing chiral amines. mdpi.com A significant breakthrough is the asymmetric catalytic Strecker reaction using achiral N-phosphonyl imines. nih.gov In this reaction, a cyanide source is added to an imine to form an α-aminonitrile. Researchers have successfully used primary free natural amino acids as catalysts and diethylaluminum cyanide (Et₂AlCN) as a non-volatile cyanide source. nih.gov This system achieves both excellent yields and high enantioselectivities (up to 99.7% ee). nih.gov
The N-phosphonyl group in the imine substrate is advantageous as it allows for straightforward product purification by washing the crude solid product with hexane. nih.gov Furthermore, the protecting group can be easily removed under mild conditions, and the chiral diamine backbone can be recovered quantitatively. nih.gov This methodology represents the first asymmetric catalytic reaction of achiral N-phosphonyl imines and highlights the novel use of Et₂AlCN in asymmetric catalysis. nih.gov
Table 2: Asymmetric Catalytic Strecker Reaction of Achiral N-Phosphonyl Imines nih.gov
| Imine Substrate | Catalyst | Cyanide Source | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Various achiral N-phosphonyl imines | Primary free natural amino acids | Et₂AlCN | 89–97% | 95.2–99.7% |
Template-Directed Synthesis Strategies Utilizing Imine Chemistry
Template-directed synthesis is a sophisticated strategy that uses a molecular template to pre-organize reactant molecules into a specific arrangement, facilitating a desired covalent bond-forming reaction. rsc.org This "supramolecular assistance to covalent synthesis" relies on reversible noncovalent interactions to assemble the components before the final, irreversible reaction occurs. rsc.org
Reversible imine bond formation, which occurs from the condensation of an amine and an aldehyde, is exceptionally well-suited for this approach, particularly within the framework of dynamic covalent chemistry (DCC). rsc.orgunive.it In DCC, the reversibility of the bond formation allows the system to "proofread" and correct errors, ultimately leading to the most thermodynamically stable product. rsc.org
A classic example involves using a boronic acid as a covalent template to bring together two bis-phenol molecules. acs.org The template forms boronate esters with the phenols, positioning aldehyde groups on the bis-phenol units in proximity. An intramolecular "ZIP" reaction then forms multiple imine bonds to create a macrocycle. acs.org Finally, the template is cleaved, releasing the final product in high yield. acs.org This strategy has been employed to construct an array of complex, mechanically interlocked molecules such as catenanes, rotaxanes, and molecular bundles, demonstrating the power of combining template effects with reversible imine chemistry. rsc.orgunive.it
Structural Characterization and Conformational Analysis of N Butyl 1,3 Dithiolan 2 Imines
Spectroscopic Elucidation of Molecular Structure
Spectroscopic analysis is fundamental to the structural determination of N-Butyl-1,3-dithiolan-2-imine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy offer complementary information to build a comprehensive molecular profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the local chemical environments of specific nuclei, such as hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N), within a molecule.
The ¹H NMR spectrum of this compound provides characteristic signals for the protons of the 1,3-dithiolane (B1216140) ring and the N-butyl chain. The protons on the dithiolane ring typically appear as multiplets due to spin-spin coupling. For the N-butyl group, a triplet corresponding to the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, a quintet for the next methylene group, and a triplet for the methylene group attached to the imine nitrogen are expected. The integration of these signals confirms the number of protons in each environment. For instance, in related N-alkyl acetamide (B32628) compounds, the terminal methyl group of a butyl chain appears as a triplet around δ 0.91 ppm, while the methylene groups exhibit multiplets in the δ 1.26-1.59 ppm range. rsc.org The methylene group adjacent to the nitrogen in N,N-dibutylacetamide resonates as a triplet at δ 2.59 ppm. rsc.org
Table 1: Representative ¹H NMR Data for N-Alkyl Chains
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH₃ (of butyl group) | ~0.9 | Triplet |
| -CH₂-CH₃ | ~1.3-1.6 | Sextet |
| -CH₂-CH₂-N | ~1.3-1.6 | Quintet/Multiplet |
| -CH₂-N | ~2.6-3.4 | Triplet/Multiplet |
| Dithiolane CH₂ | Variable | Multiplet |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each non-equivalent carbon atom gives a distinct signal. The imine carbon (C=N) is typically found in the downfield region of the spectrum. The carbons of the 1,3-dithiolane ring will have chemical shifts influenced by the adjacent sulfur atoms. The four carbons of the N-butyl group will also show distinct signals. In similar heterocyclic systems, the number of signals in the ¹³C NMR spectrum can confirm the molecular symmetry. masterorganicchemistry.com For example, in N,N-dibutylacetamide, the carbons of the butyl group resonate at δ 13.24, 19.82, 31.20, and 48.85 ppm. rsc.org The chemical shifts in organic compounds generally range from 0-220 ppm. bhu.ac.in
Table 2: General ¹³C NMR Chemical Shift Ranges
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Aliphatic (CH₃, CH₂) | 10-40 |
| C-S | 25-50 |
| C-N | 30-60 |
| Imine (C=N) | 150-170 |
¹⁵N NMR spectroscopy, while less sensitive than ¹H or ¹³C NMR, directly probes the nitrogen atom's environment. huji.ac.il The chemical shift of the imine nitrogen in this compound provides insight into the electronic structure of the C=N bond. The ¹⁵N chemical shift is sensitive to factors like hybridization and substitution. For imines, the ¹⁵N resonance typically appears in a characteristic range. In related systems, ¹⁵N NMR has been used to distinguish between imine and amine functionalities and to study hydrogen bonding. nih.gov For instance, the ¹⁵N signal of an iminium nitrogen can show coupling to adjacent protons, confirming its protonation state. nih.gov The use of ¹H-¹⁵N heteronuclear correlation techniques can enhance sensitivity. huji.ac.il
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. The molecular ion peak ([M]⁺) confirms the compound's molecular formula. The fragmentation pattern provides structural information, as the molecule breaks apart in a predictable manner. Common fragmentation pathways for amines include alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. libretexts.org For N-butylamine, a dominant fragmentation is the cleavage of the C-C bond adjacent to the C-N bond. libretexts.org In the case of 2-(n-butyl)-1,3,2-dioxaborolane, the base peak corresponds to the loss of a propyl radical. aip.org Analysis of the fragmentation of 2-methyl-1,3-dithiolane (B1585268) also shows characteristic pathways. aip.org
Table 3: Potential Fragmentation Ions for this compound
| Ion | Description |
|---|---|
| [M]⁺ | Molecular Ion |
| [M - C₃H₇]⁺ | Loss of a propyl group from the butyl chain |
| [M - C₄H₉]⁺ | Loss of the butyl group |
| Fragments from dithiolane ring opening | Various sulfur-containing ions |
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrations
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.saphotothermal.com These spectra are used to identify the functional groups present in this compound.
A key vibration is the C=N stretching of the imine group, which typically appears in the region of 1690-1640 cm⁻¹. The C-N single bond stretching vibration is generally found in the 1250-1020 cm⁻¹ range. The C-S stretching vibrations of the dithiolane ring are expected in the 700-600 cm⁻¹ region. The various C-H stretching and bending vibrations of the aliphatic N-butyl chain and the dithiolane ring will also be present in the spectra. For example, C-H stretching vibrations typically occur in the 3000-2850 cm⁻¹ range. researchgate.net Raman spectroscopy is particularly sensitive to non-polar bonds like C-C and C-S. ksu.edu.sa
Table 4: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| C=N | Stretch | 1690-1640 |
| C-N | Stretch | 1250-1020 |
| C-S | Stretch | 700-600 |
| C-H (aliphatic) | Stretch | 3000-2850 |
| C-H (aliphatic) | Bend | 1470-1350 |
Electronic Absorption (UV-Vis) Spectroscopy for Chromophoric Properties
Electronic absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, is instrumental in identifying the chromophoric systems within a molecule. A chromophore is the part of a molecule responsible for its color by absorbing light at specific wavelengths. In this compound, the principal chromophores are the imine (C=N) group and, to a lesser extent, the sulfur atoms of the 1,3-dithiolane ring.
The imine group contains both π electrons (in the C=N double bond) and non-bonding (n) electrons on the nitrogen atom. Consequently, two characteristic electronic transitions can be observed:
n→π* transition : This involves the excitation of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital. These transitions are typically weak (low molar absorptivity, ε) and occur at longer wavelengths.
π→π* transition : This transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. These are generally strong absorptions (high molar absorptivity, ε) and occur at shorter wavelengths compared to n→π* transitions. nih.gov
For many simple imines, the n→π* transition appears in the near-UV region, while the more intense π→π* transition is found at shorter wavelengths, often below 200 nm. msu.edu The absorption maxima for aromatic imines, which benefit from extended conjugation, are typically observed between 350 and 600 nm. researchgate.net While this compound lacks aromatic conjugation, the sulfur atoms' non-bonding electrons can interact with the imine system, potentially influencing the energy of these transitions. The exact absorption wavelengths (λmax) are sensitive to the solvent's polarity. nih.gov
Solid-State Structural Determination via X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate measurements of bond lengths, bond angles, and torsion angles, which define the molecule's conformation.
The data obtained from such an analysis would include the unit cell parameters of the crystal and the precise atomic coordinates of each atom. This information is crucial for confirming the molecule's connectivity and for detailed conformational and geometric analysis, as discussed in the following sections.
Table 1: Representative Crystallographic Data for a Substituted 1,3-Dithiolane Derivative Note: This table presents data for a known, crystallographically-characterized 1,3-dithiolane to illustrate the type of information obtained. The specific values for this compound may vary.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | semnan.ac.ir |
| Space Group | P21/c | semnan.ac.ir |
| a (Å) | 15.8079 | semnan.ac.ir |
| b (Å) | 18.7521 | semnan.ac.ir |
| c (Å) | 17.4987 | semnan.ac.ir |
| β (°) | 95.504 | semnan.ac.ir |
Conformational Analysis of the 1,3-Dithiolane Ring and N-Butyl Moiety
The conformation of this compound describes the spatial arrangement of its atoms. This is primarily concerned with the shape of the dithiolane ring and the orientation of the N-butyl substituent.
1,3-Dithiolane Ring Conformation: Five-membered rings like 1,3-dithiolane are not planar. They adopt puckered conformations to alleviate torsional strain. The two most common conformations are the "envelope" (with four atoms co-planar and the fifth out of the plane) and the "half-chair" or "twist" (with no three atoms co-planar). scite.ai Previous NMR studies have indicated that 1,3-dithiolanes are generally more puckered than their 1,3-dioxolane (B20135) counterparts. scite.ai The presence of substituents, such as the imine group at position 2, can lock the ring into a specific conformation or influence the energy barrier between different puckered forms. scite.ai For many 1,3-dithiolane derivatives, the envelope conformation is frequently observed in the solid state. mdpi.com
Geometrical Parameters and Hybridization States of the Imine (C=N) Bond
The geometry of the imine functional group is a defining feature of this compound. The central carbon and nitrogen atoms of the imine group are sp² hybridized. This hybridization results in a trigonal planar arrangement of bonds around both the carbon and the nitrogen atoms, with bond angles ideally close to 120°.
The C=N double bond consists of one sigma (σ) bond and one pi (π) bond, which restricts rotation and can lead to geometric isomerism (E/Z). The key geometrical parameters that define this group are the C=N bond length and the bond angles associated with it (C-C=N and N=C-S).
Bond Length : The C=N double bond is significantly shorter and stronger than a C-N single bond. X-ray diffraction studies of various imine compounds show that the C=N bond length typically falls within the range of 1.26 Å to 1.34 Å. mdpi.comresearchgate.netresearchgate.net The exact length can be influenced by the electronic nature of the substituents attached to the imine.
Hybridization and Bond Angles : The sp² hybridization dictates a planar geometry. The angles around the imine carbon (S-C-S and S-C=N) and the imine nitrogen (C=N-C) are expected to be approximately 120°. Deviations from this ideal angle can occur due to steric strain imposed by the five-membered dithiolane ring and the butyl group.
Table 2: Typical Geometrical Parameters for Imine (C=N) Bonds from Related Compounds
| Parameter | Typical Value Range (Å or °) | Reference |
| C=N Bond Length (Å) | 1.26 - 1.34 | mdpi.com, researchgate.net |
| C-N Single Bond Length (Å) | 1.45 - 1.49 | researchgate.net |
| C=N-C Bond Angle (°) | ~120 | researchgate.net |
| C-C=N Bond Angle (°) | ~116 - 126 | researchgate.net |
These parameters, obtainable with high precision from X-ray crystallography, confirm the double bond character and the local geometry of the imine functional group. semanticscholar.org
Reactivity Profiles and Mechanistic Investigations of N Butyl 1,3 Dithiolan 2 Imines
Nucleophilic Addition Reactions to the Imine Carbon Center
The carbon-nitrogen double bond in N-Butyl-1,3-dithiolan-2-imine is polarized, rendering the imine carbon electrophilic and susceptible to nucleophilic attack. This reaction is analogous to the nucleophilic addition to aldehydes and ketones. pressbooks.pubunizin.org The general mechanism commences with the attack of a nucleophile on the imine carbon, leading to the formation of a tetrahedral intermediate. unizin.orglibretexts.org Subsequent protonation of the nitrogen atom typically yields the final addition product. A variety of nucleophiles, including carbon-based reagents, hydrides, and nitrogen nucleophiles, can participate in this transformation.
Carbon-based nucleophiles, such as organometallic reagents and enolates, react with N-substituted imines to form new carbon-carbon bonds, a fundamental transformation in organic synthesis.
Organometallic Reagents: Grignard reagents (RMgX) are potent nucleophiles that add to the electrophilic carbon of imines. masterorganicchemistry.com In the case of this compound, the addition of a Grignard reagent, such as Ethylmagnesium Bromide, is expected to proceed via a six-membered, boat-like transition state. nih.gov In this model, the magnesium atom coordinates to both the imine nitrogen and one of the sulfur atoms of the dithiolane ring, which acts as a chelating director. This chelation directs the nucleophilic attack of the ethyl group to one face of the imine, potentially leading to high diastereoselectivity if a chiral center is present elsewhere in the molecule. The initial product is a magnesium salt of the resulting amide, which upon aqueous workup, yields the corresponding secondary amine. masterorganicchemistry.comchemistrysteps.com
Enolates: The addition of enolates or their equivalents to imines, a variant of the Mannich reaction, is a powerful method for the synthesis of β-amino carbonyl compounds. researchgate.net The reactivity and stereoselectivity of this reaction are highly dependent on the metal counter-ion of the enolate (e.g., lithium, boron, titanium) and the reaction conditions. researchgate.netucl.ac.uk For instance, titanium enolates derived from N-acylated chiral auxiliaries have been shown to add to activated imines with good stereocontrol. researchgate.net In the reaction with this compound, a pre-formed lithium enolate of acetone (B3395972) would attack the imine carbon. The stereochemical outcome would be influenced by the formation of either a cyclic, chair-like Zimmerman-Traxler transition state or an open-chain transition state, depending on factors like solvent and additives.
Table 1: Representative Reactions with Carbon-Based Nucleophiles
| Nucleophile | Reagent Example | Expected Product Structure | Key Features |
| Organometallic | Ethylmagnesium Bromide (EtMgBr) | 2-(1-Ethylpropyl)-N-butyl-1,3-dithiolan-2-amine | Forms a C-C bond; proceeds via a chelated transition state. nih.gov |
| Enolate | Lithium enolate of Acetone | 4-(N-Butylamino)-4-(1,3-dithiolan-2-yl)pentan-2-one | Forms a β-amino ketone; stereoselectivity depends on reaction conditions. researchgate.net |
The reduction of the imine functionality in this compound to the corresponding secondary amine, N-Butyl-1,3-dithiolan-2-yl-amine, can be achieved using various hydride reagents. This transformation is a key step in reductive amination protocols, which are widely used for the synthesis of amines. masterorganicchemistry.com
Common hydride reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the reaction's selectivity and functional group tolerance. For instance, NaBH₄ is a milder reducing agent compared to LiAlH₄ and would be suitable for this reduction. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic imine carbon, forming an N-boryl amine intermediate, which is then protonated during workup to yield the final amine.
In cases where the imine bears a chiral auxiliary, the choice of hydride reagent can offer control over the diastereoselectivity of the product. Studies on N-tert-butanesulfinyl imines have shown that changing the reducing agent from NaBH₄ to a bulkier reagent like L-Selectride (lithium tri-sec-butylborohydride) can effectively reverse the stereoselectivity of the hydride addition. This is attributed to the steric interactions between the bulky reducing agent and the substituents on the imine, forcing the hydride to attack from the opposite face.
Reductive amination is a process that converts a carbonyl group to an amine via an intermediate imine. While this compound is already an imine, understanding this pathway is crucial in its synthesis. It can be formed from the corresponding ketone (1,3-dithiolan-2-one) and n-butylamine. In a one-pot reductive amination, the ketone, amine, and a reducing agent are combined. A selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is often used as it preferentially reduces the protonated iminium ion intermediate over the starting ketone.
Table 2: Hydride Reagents for Imine Reduction
| Reagent | Abbreviation | Typical Conditions | Characteristics |
| Sodium Borohydride | NaBH₄ | Methanol, 0 °C to rt | Mild, selective for carbonyls and imines. |
| L-Selectride | Li(sec-Bu)₃BH | THF, -78 °C | Bulky, highly stereoselective reducing agent. |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, pH ~6-7 | Selective for iminium ions in the presence of ketones. |
The Aza-Michael reaction, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, can be adapted for imines acting as the nitrogen nucleophile source after tautomerization to an enamine or activation by a base. However, in the context of this compound, it is the nitrogen atom itself that can act as a nucleophile if the reaction is performed on a related substrate where the nitrogen is part of a larger, more nucleophilic system.
More relevantly, the imine functional group can be the target of a Michael-type addition if it is activated by an adjacent electron-withdrawing group. A more direct analogue involves the reaction where the nitrogen of a related dithiolane compound acts as the Michael donor. For example, the aza-Michael addition of spiro[ nih.govnih.govdithiolane-2,3′-indolin]-2′-one to various α,β-unsaturated esters has been reported. In this system, the N-H proton of the indolinone is sufficiently acidic to be removed by a base like potassium carbonate, generating a nucleophilic nitrogen anion. This anion then undergoes a 1,4-conjugate addition to Michael acceptors like n-butyl acrylate. This reaction serves as a model for the potential, albeit less favorable, reactivity of the N-butyl group's alpha-protons in this compound under strongly basic conditions to form an anion that could act as a Michael donor.
The reaction between an imine and an alkynyl sulfide (B99878) is not extensively documented for this compound specifically. However, based on general principles of imine and alkyne reactivity, plausible pathways can be proposed. Alkynyl sulfides can act as precursors to both nucleophilic and electrophilic species.
One potential pathway involves the deprotonation of the terminal alkyne of an alkynyl sulfide using a strong base to form a metal acetylide. This acetylide is a potent carbon nucleophile that can then attack the electrophilic imine carbon of this compound. This nucleophilic addition would result in the formation of a propargylamine (B41283) derivative containing a sulfide moiety. nih.gov The reaction would likely be catalyzed by metal salts, such as copper or gold, which can facilitate the formation of the acetylide and activate the imine. nih.gov
Alternatively, under certain catalytic conditions, the imine nitrogen itself could potentially act as a nucleophile, adding to the alkyne in a hydroamination-type reaction, although this is generally less common for unactivated alkynes. The specific outcome would be highly dependent on the catalyst and reaction conditions employed.
Transformations Involving the 1,3-Dithiolane (B1216140) Ring System
The 1,3-dithiolane ring, while often used as a robust protecting group for carbonyl compounds, is not inert and can participate in a variety of chemical transformations. organic-chemistry.org These reactions typically involve the cleavage of one or both of the carbon-sulfur bonds.
The cleavage of C-S bonds in the 1,3-dithiolane ring is a key process for the deprotection of the dithiolane to regenerate the parent carbonyl group, or for other synthetic manipulations. This can be achieved under various conditions, including reductive, oxidative, or free-radical pathways.
A significant reductive C-S bond cleavage process is desulfurization. For example, treatment of 1,3-dithiolanes with tri-n-butyltin hydride in the presence of a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) can lead to complete desulfurization to yield the corresponding hydrocarbon. The mechanism is believed to proceed through a free-radical chain reaction. The selectivity of this reaction can be controlled by the stoichiometry of the hydride reagent. Using one equivalent of tri-n-butyltin hydride can result in the selective cleavage of just one C-S bond.
Ring-opening can also be initiated by nucleophilic attack, particularly on activated dithiolane systems like 1,3-dithiolium cations. For example, the reaction of 1,3-dithiolium cations with methylamine (B109427) has been shown to cause a retrocyclization, leading to the ring-opened dithiocarbamate (B8719985) product. This demonstrates the susceptibility of the dithiolane system to ring-opening under nucleophilic conditions, especially when the C2 carbon is rendered highly electrophilic.
Table 3: Methods for C-S Bond Cleavage in 1,3-Dithiolanes
| Method | Reagents | Product Type | Mechanism |
| Reductive Desulfurization | Tri-n-butyltin hydride, AIBN | Hydrocarbon | Free-radical |
| Nucleophilic Ring-Opening | Methylamine (on dithiolium cation) | Dithiocarbamate | Nucleophilic addition/Retrocyclization |
Derivatization and Functionalization of the Dithiolane Moiety
The 1,3-dithiolane ring is a versatile scaffold in organic synthesis, serving not only as a protective group but also as a functional handle for introducing molecular complexity. researchgate.net The derivatization of the dithiolane moiety in this compound can be achieved through various synthetic strategies, allowing for the introduction of a wide range of substituents and functionalities.
One common approach involves the deprotonation of the C-H bond adjacent to the sulfur atoms, creating a nucleophilic center that can react with various electrophiles. wikipedia.org This method allows for the introduction of alkyl, aryl, and other functional groups at the 2-position of the dithiolane ring. The stability of the resulting anion is a crucial factor in the success of these reactions. wikipedia.org
Furthermore, the dithiolane ring itself can be modified. For instance, oxidation of the sulfur atoms can lead to the formation of sulfoxides and sulfones, which can alter the reactivity and biological activity of the molecule. Additionally, ring-opening reactions can provide access to acyclic sulfur-containing compounds.
The functionalization of the dithiolane moiety is particularly relevant in the context of medicinal chemistry, where the 1,3-dithiolane scaffold has been identified as a "privileged structure" present in numerous bioactive compounds. mdpi.com By modifying the dithiolane ring, it is possible to fine-tune the pharmacological properties of this compound derivatives.
Table 1: Examples of Derivatization Reactions of the Dithiolane Moiety
| Starting Material | Reagent | Product | Reaction Type |
| This compound | n-Butyllithium, then Alkyl Halide | 2-Alkyl-N-butyl-1,3-dithiolan-2-imine | Alkylation |
| This compound | m-Chloroperoxybenzoic acid (mCPBA) | This compound-1-oxide | Oxidation |
| 2-Aryl-1,3-dithiolanes | Lithium hexamethyldisilazide (LiHMDS) | Aryl-dithiocarboxylates | Ring Fragmentation |
Protecting Group Chemistry and Deprotection of Dithiolanes
The 1,3-dithiolane group is widely employed as a protecting group for carbonyl compounds (aldehydes and ketones) due to its stability under both acidic and basic conditions. researchgate.netorganic-chemistry.org In the context of this compound, the dithiolane moiety can be considered a masked carbonyl group.
The protection of a carbonyl compound is typically achieved by reacting it with 1,2-ethanedithiol (B43112) in the presence of a Lewis or Brønsted acid catalyst. organic-chemistry.org The reverse reaction, deprotection, is crucial for revealing the original carbonyl functionality after other synthetic transformations have been carried out.
Table 2: Common Reagents for the Deprotection of 1,3-Dithiolanes
| Reagent | Conditions | Comments |
| Mercury(II) chloride (HgCl₂) | Aqueous acetonitrile | Effective but toxic. |
| N-Bromosuccinimide (NBS) | Aqueous acetone | Milder conditions. |
| Iodine (I₂) | Methanol | Can be used for sensitive substrates. |
| Selectfluor™ | Acetonitrile/water | Efficient and selective. organic-chemistry.org |
| Mercury(II) nitrate (B79036) trihydrate | Solid state | Fast and efficient. researchgate.net |
Imine Exchange and Metathesis Reactions at the C=N Bond
The carbon-nitrogen double bond (C=N) of the imine functionality in this compound is a site of significant reactivity. Imine exchange, also known as transimination, is a reversible reaction where the butyl group on the imine nitrogen is exchanged with another amine. This process is typically catalyzed by acids and is driven by the relative concentrations of the reactants and products.
Imine metathesis is another important transformation involving the C=N bond. This reaction involves the scrambling of substituents between two different imine molecules, leading to the formation of new imine species. While less common than olefin metathesis, imine metathesis represents a powerful tool for the synthesis of diverse imine libraries.
The mechanisms of these exchange reactions in organic solvents have been studied, with evidence pointing towards the involvement of four-membered cyclic transition states. semanticscholar.org The nature of the solvent and the presence of catalysts can significantly influence the rate and equilibrium of these processes. nih.gov
Cycloaddition Reactions (e.g., [3+2], [4+2]) with Dithiolane Imines
The imine functionality of this compound can participate in cycloaddition reactions, providing a powerful method for the construction of heterocyclic ring systems. These reactions involve the concerted or stepwise combination of the imine (or a derivative) with a suitable reaction partner.
[3+2] Cycloaddition:
In this type of reaction, the imine can be converted into an azomethine ylide, which is a 1,3-dipole. This dipole can then react with a dipolarophile, such as an alkene or alkyne, to form a five-membered nitrogen-containing heterocycle. wikipedia.org The generation of the azomethine ylide can be achieved through various methods, including thermal or photochemical activation. organicreactions.orgrsc.org These reactions are valuable for synthesizing substituted pyrrolidines and other related structures. acs.org
[4+2] Cycloaddition (Diels-Alder Reaction):
The C=N bond of the imine can also act as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. libretexts.org In these reactions, the imine reacts with a conjugated diene to form a six-membered heterocyclic ring. nih.govnih.gov The reactivity of the imine as a dienophile is often enhanced by the presence of electron-withdrawing groups on the nitrogen atom. Both thermal and Lewis acid-catalyzed conditions have been employed for these transformations. nih.gov The stereochemistry of the resulting cycloadducts is a key aspect of these reactions and can often be predicted by considering the frontier molecular orbitals of the reactants. mdpi.com
Table 3: Examples of Cycloaddition Reactions Involving Imines
| Reaction Type | Imine Derivative | Reactant | Product |
| [3+2] Cycloaddition | Azomethine Ylide | Alkene | Pyrrolidine derivative |
| [4+2] Cycloaddition | N-Aryl Imine | Conjugated Diene | Tetrahydropyridine derivative |
Catalytic Transformations Involving Transition Metals
Transition metal catalysis offers a broad range of synthetic transformations for molecules containing imine and dithiolane functionalities. While specific studies on this compound might be limited, the general reactivity of these functional groups in the presence of transition metals is well-established.
For the imine moiety, transition metals can catalyze a variety of reactions, including:
Addition reactions: The C=N bond can undergo nucleophilic addition with organometallic reagents.
C-H activation: Transition metals can facilitate the activation of C-H bonds adjacent to the imine nitrogen, allowing for further functionalization.
The dithiolane moiety can also be involved in transition metal-catalyzed reactions. For instance, desulfurization reactions can be promoted by certain transition metal complexes, leading to the formation of alkenes or other functional groups.
Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Labeling Studies
Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes and developing new synthetic methods. For reactions involving this compound, kinetic and isotopic labeling studies are invaluable tools for elucidating reaction pathways.
Kinetic Studies:
Isotopic Labeling Studies:
Isotopic labeling involves replacing one or more atoms in a reactant with a heavier isotope (e.g., replacing ¹H with ²H (deuterium), or ¹⁴N with ¹⁵N). wikipedia.orgresearchgate.net By tracking the position of the isotope in the products, it is possible to determine which bonds are broken and formed during the reaction. wikipedia.org This technique is particularly useful for distinguishing between different possible mechanisms. For instance, in cycloaddition reactions, isotopic labeling can help to determine whether the reaction proceeds through a concerted or a stepwise mechanism. The use of stable isotopes like ¹³C, ¹⁵N, and ²H has become a powerful tool in mechanistic studies. nih.govthieme-connect.de
Table 4: Mechanistic Investigation Techniques
| Technique | Information Obtained | Example Application |
| Kinetic Studies | Rate law, activation energy, reaction order | Determining the role of a catalyst in imine hydrolysis. |
| Isotopic Labeling | Bond-breaking and bond-forming steps, reaction intermediates | Distinguishing between concerted and stepwise cycloaddition pathways. |
Computational and Theoretical Studies on N Butyl 1,3 Dithiolan 2 Imines
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. It is extensively used to explore the properties of N-Butyl-1,3-dithiolan-2-imines.
Geometry Optimization and Electronic Structure Analysis
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in N-Butyl-1,3-dithiolan-2-imine, a process known as geometry optimization. By finding the minimum energy structure on the potential energy surface, key geometric parameters such as bond lengths, bond angles, and dihedral angles can be accurately predicted. These calculations are typically performed using a specific functional and basis set, for instance, B3LYP/6-31G(d,p). mdpi.com
The electronic structure of the molecule can be further analyzed to understand the distribution of electrons and the nature of chemical bonds. Natural Bond Orbital (NBO) analysis, for example, can reveal details about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. semanticscholar.org Molecular Electrostatic Potential (MEP) maps visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing a guide to its intermolecular interactions.
Table 1: Representative Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-31G(d,p) level)
| Parameter | Value |
| C=N bond length (Å) | 1.28 |
| N-C(butyl) bond length (Å) | 1.47 |
| S-C(imine) bond length (Å) | 1.76 |
| S-C(ethylene) bond length (Å) | 1.82 |
| C=N-C(butyl) bond angle (°) | 125.0 |
| S-C-S bond angle (°) | 110.0 |
Note: The values in this table are representative and intended for illustrative purposes.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a powerful concept used to predict the reactivity of molecules. imperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. bendola.com A smaller gap generally implies higher reactivity. semanticscholar.org
For this compound, the HOMO is typically localized on the dithiolane ring and the imine nitrogen, indicating these are the primary sites for electrophilic attack. The LUMO is usually centered on the C=N double bond, suggesting this is the site for nucleophilic attack. FMO analysis can be used to rationalize and predict the outcomes of various reactions, including cycloadditions. youtube.com
Table 2: Representative Frontier Molecular Orbital Energies for this compound (Calculated in the gas phase)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap (ΔE) | 5.7 |
Note: The values in this table are representative and intended for illustrative purposes.
Conformational Energy Landscape and Isomerism (E/Z)
The N-butyl group attached to the imine nitrogen can adopt various conformations, leading to a complex potential energy landscape. Computational methods can be used to explore this landscape, identifying the most stable conformers and the energy barriers between them. This is crucial for understanding the molecule's dynamic behavior.
Furthermore, the C=N double bond in this compound can exist as two geometric isomers: E and Z. DFT calculations can determine the relative energies of these isomers and the energy barrier for their interconversion. arxiv.org The isomerization process typically proceeds through a transition state where the C-N-H angle approaches linearity. arxiv.org The relative stability of the E and Z isomers is influenced by steric and electronic factors.
Mechanistic Pathway Elucidation via Transition State Calculations
Computational chemistry plays a vital role in elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the entire reaction pathway, including reactants, products, intermediates, and transition states, a deeper understanding of the reaction can be achieved.
Determination of Activation Barriers and Reaction Energetics
Transition state theory is used to calculate the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to occur. mdpi.comnih.gov By locating the transition state structure on the potential energy surface, the activation barrier can be determined. This information is critical for predicting reaction rates and understanding how different factors, such as substituents or catalysts, can influence the reaction's feasibility. nih.gov For instance, in cycloaddition reactions, the activation energy can help determine whether the reaction will proceed and which regio- and stereoisomers will be favored. scispace.com
Solvation Effects and Implicit/Explicit Solvent Models
Reactions are often carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for these solvent effects using two main approaches: implicit and explicit solvent models. wikipedia.orgyoutube.com
Implicit solvent models , also known as continuum models (e.g., PCM, SMD), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.netyoutube.com This approach is computationally efficient and can provide a good description of the average solvent effects. rush.edu
Explicit solvent models involve including a number of individual solvent molecules in the calculation. stackexchange.com This method is more computationally demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for the reaction mechanism. researchgate.net The choice between implicit and explicit models depends on the specific system and the level of accuracy required. rush.edustackexchange.com
Table 3: Representative Calculated Activation Energy for a Hypothetical Reaction of this compound with and without Solvent Effects
| Medium | Activation Energy (kcal/mol) |
| Gas Phase | 25.0 |
| Implicit Solvent (Toluene) | 22.5 |
| Explicit Solvent (Water) | 20.1 |
Note: The values in this table are representative and intended for illustrative purposes.
Analysis of Stereoelectronic Effects and Non-Covalent Interactions
Computational analysis of this compound and related dithiolane structures reveals significant insights into their stability and reactivity, governed by a combination of stereoelectronic effects and non-covalent interactions.
Stereoelectronic Effects:
A defining feature of the 1,3-dithiolane (B1216140) ring system is the constrained geometry of the disulfide bond. Unlike linear disulfides which typically adopt a CSSC dihedral angle of around 90°, the five-membered ring in dithiolanes forces this angle to be much smaller, often less than 35°. nih.govrsc.org This geometric constraint leads to a significant stereoelectronic effect where the non-bonding sulfur orbitals overlap. nih.govrsc.org This overlap results in a destabilizing four-electron interaction, also known as closed-shell repulsion. nih.govrsc.org This inherent strain in the S-S bond makes 1,2-dithiolanes more susceptible to reactions like thiol-disulfide exchange and ring-opening polymerization. nih.govrsc.org
Non-Covalent Interactions (NCIs):
Non-covalent interactions play a crucial role in determining the three-dimensional structure and intermolecular associations of this compound. These interactions, though weaker than covalent bonds, collectively influence the physical and chemical properties of the compound. mdpi.com Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are used to visualize and characterize these interactions, which include van der Waals forces, hydrogen bonds, and steric repulsion. researchgate.netresearchgate.net
Furthermore, π-interactions, such as π-π stacking, can occur if aromatic substituents are present. mdpi.comnih.gov These interactions are significant in molecular self-assembly and can influence the material properties of dithiolane-containing polymers. mdpi.com The analysis of these weak interactions provides a more complete picture of the forces governing the molecular behavior of this compound.
A summary of key computational findings regarding stereoelectronic and non-covalent interactions in related dithiolane systems is presented below:
| Interaction Type | Key Findings | Computational Methods | References |
| Stereoelectronic Effects | The constrained CSSC dihedral angle (<35°) in the dithiolane ring leads to destabilizing four-electron repulsion. | Quantum Chemical Calculations, NBO Analysis | nih.govrsc.org |
| Substituent size and ring substitution pattern affect the geometry and photophysical properties. | X-ray Crystallography, UV-vis Spectroscopy | nih.govrsc.org | |
| Non-Covalent Interactions | Various hydrogen bonds (N-H···S, C-H···S) and other weak interactions contribute to structural stability. | QTAIM, NCI Index, Hirshfeld Surface Analysis | researchgate.netresearchgate.netresearchgate.net |
| π-π stacking interactions are important in systems with aromatic substituents, influencing self-assembly. | DFT, NCI Analysis | mdpi.comnih.gov | |
| C-H···π interactions can also play a role in stabilizing certain conformations. | DFT, NCI Analysis | nih.gov |
Molecular Dynamics Simulations for Dynamic Behavior
For a molecule such as this compound, MD simulations can be employed to:
Explore Conformational Landscapes: The butyl chain and the dithiolane ring possess conformational flexibility. MD simulations can map out the accessible conformations and the energy barriers between them, revealing the most stable and populated states.
Analyze Solvation Effects: The behavior of the molecule can be significantly influenced by the surrounding solvent. MD simulations can model the explicit interactions between the dithiolane imine and solvent molecules, providing a detailed picture of the solvation shell and its impact on the solute's dynamics. osti.gov
Investigate Interfacial Behavior: In applications where this compound might interact with surfaces or interfaces, MD simulations can elucidate the orientation and dynamics at the interface. nih.govrsc.org For instance, simulations can reveal how the molecule arranges itself at a solid-liquid or liquid-vacuum interface. nih.govrsc.org
Study Aggregate Formation: At higher concentrations, intermolecular forces may lead to self-assembly or aggregation. MD simulations can predict the formation of such aggregates and characterize their structure and stability.
The accuracy of MD simulations heavily relies on the quality of the force field, which is a set of parameters describing the potential energy of the system. mdpi.com Force fields are typically developed and validated against experimental data or higher-level quantum mechanical calculations.
A typical MD simulation protocol involves:
System Setup: Defining the initial coordinates of the molecule, often from experimental data or quantum mechanical calculations, and placing it in a simulation box with solvent molecules. ua.ac.be
Energy Minimization: Optimizing the geometry of the system to remove any unfavorable contacts or high-energy structures.
Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to match experimental conditions, allowing the system to reach a stable state.
Production Run: Running the simulation for a desired length of time to collect data on the system's trajectory. ua.ac.be
Analysis: Analyzing the trajectory to extract information about the dynamic properties of interest.
The table below summarizes the potential applications of MD simulations for studying this compound:
| Simulation Aspect | Information Gained | Key Considerations |
| Conformational Dynamics | Preferred conformations of the butyl chain and dithiolane ring, and the transitions between them. | Choice of force field, simulation time to sample all relevant conformations. |
| Solvation Structure | Arrangement of solvent molecules around the solute, hydrogen bonding networks. | Accurate representation of solvent, periodic boundary conditions. mdpi.com |
| Interfacial Properties | Orientation and ordering of molecules at interfaces. | Realistic surface models, sufficient simulation of the interface. rsc.org |
| Thermodynamic Properties | Calculation of properties like binding free energies in complex environments. | Use of enhanced sampling techniques for complex processes. osti.gov |
Quantitative Structure-Reactivity/Property Relationship (QSAR/QSPR) Modeling (focusing on chemical reactivity/properties, not biological)
Quantitative Structure-Reactivity/Property Relationship (QSAR/QSPR) models are mathematical equations that correlate the chemical structure of a compound with its reactivity or physical properties. conicet.gov.arbiointerfaceresearch.com These models are valuable for predicting the properties of new or untested compounds, thereby guiding experimental efforts and accelerating the design of molecules with desired characteristics. researchgate.netnih.gov For this compound and its analogs, QSAR/QSPR studies can focus on predicting chemical reactivity and physicochemical properties.
The development of a QSAR/QSPR model generally follows these steps:
Data Set Collection: A series of structurally related compounds with experimentally determined reactivity or property data is compiled.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors. conicet.gov.armdpi.com
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the property of interest. researchgate.netbiointerfaceresearch.com
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.govu-strasbg.fr
For this compound, QSAR/QSPR models could be developed to predict:
Reactivity: Rate constants for specific reactions, such as hydrolysis or oxidation, could be modeled. For example, a QSPR model was developed to predict the rate constant for the oxidation chain termination by antioxidant molecules. nih.gov
Physicochemical Properties: Properties like solubility, lipophilicity (logP), and chromatographic retention times can be predicted. Robust QSPR models have been developed for various physicochemical properties of environmental interest. nih.gov
The selection of appropriate descriptors is crucial for building a meaningful QSAR/QSPR model. For instance, descriptors related to molecular size, shape, electronic properties (e.g., electronegativity, polarizability), and the presence of specific functional groups can all influence the reactivity and properties of dithiolane imines. researchgate.net
The table below outlines potential QSAR/QSPR models for this compound and related compounds:
| Predicted Property | Potential Descriptors | Modeling Technique | Potential Application |
| Rate of Hydrolysis | Electronic descriptors (e.g., partial charges on key atoms), steric descriptors. | Multiple Linear Regression (MLR) | Predicting the stability of the imine functionality under different conditions. |
| Lipophilicity (logP) | Topological descriptors, molecular volume, polar surface area. | k-Nearest Neighbor (k-NN) | Estimating the compound's partitioning behavior between aqueous and organic phases. nih.gov |
| Oxidation Potential | HOMO energy, descriptors related to the sulfur atoms. | Partial Least Squares (PLS) | Assessing the susceptibility of the dithiolane ring to oxidation. |
| Chromatographic Retention Time | Descriptors related to size, polarity, and hydrogen bonding capacity. | Artificial Neural Networks (ANN) | Aiding in the development of analytical methods for separation and quantification. |
By leveraging computational and theoretical approaches, a deeper understanding of the chemical behavior of this compound can be achieved, facilitating its potential application in various chemical contexts.
Advanced Synthetic Applications and Building Block Utility of this compound: An Overview
General research into related compounds provides a foundational understanding of the potential reactivity and applications of this class of molecules. For instance, the 1,3-dithiolane ring is a well-established protecting group for carbonyl compounds and can act as a source of umpolung reactivity. organic-chemistry.org Similarly, the imine functional group is a cornerstone in the synthesis of nitrogen-containing heterocycles through various cycloaddition and annulation reactions. nih.govyale.edu The principles of dynamic covalent chemistry frequently employ the reversible formation of imine bonds. wikipedia.orgmdpi.comrsc.org
However, specific research findings, detailed synthetic protocols, and data tables concerning the direct application of this compound in the requested advanced contexts could not be retrieved. The available literature tends to focus on:
General synthesis methods for 1,3-dithiolan-2-imines without specifying the N-butyl substituent. researchgate.netresearchgate.net
The chemistry of related sulfur heterocycles like 1,2-dithiolanes or 1,3-dithianes. nih.govresearchgate.netbeilstein-journals.org
Broad discussions on synthetic strategies such as diversity-oriented synthesis scispace.comnih.gov and dynamic covalent chemistry wikipedia.orgrsc.org without concrete examples involving the target compound.
Therefore, a detailed article structured around the specific subtopics for this compound cannot be generated at this time due to the absence of specific, verifiable research data in the searched scientific databases. Further experimental research would be required to elucidate the specific roles and applications of this particular compound in the advanced synthetic areas of interest.
Advanced Synthetic Applications and Building Block Utility of N Butyl 1,3 Dithiolan 2 Imines
Development as Ligands or Catalysts in Organic Transformations
The development of novel ligands and catalysts is a cornerstone of innovation in organic synthesis, enabling the efficient and selective construction of complex molecules. The N-Butyl-1,3-dithiolan-2-imine scaffold, featuring a combination of soft sulfur donor atoms and a hard imine nitrogen atom, presents an intriguing candidate for coordination chemistry and catalysis. While specific studies detailing the use of this compound as a ligand or catalyst are not extensively documented in current literature, the broader class of 2-imino-1,3-dithiolanes has been noted for its potential to be incorporated as ligands in metal complexes. researchgate.net
The presence of both sulfur and nitrogen atoms allows for multiple potential binding modes to a metal center, including monodentate, bidentate, and bridging coordination. This versatility could be exploited in the design of transition-metal catalysts for a variety of organic transformations. The electronic properties of the ligand, and consequently the catalytic activity of its metal complexes, could be fine-tuned by modifying the substituent on the imine nitrogen. In the case of this compound, the butyl group provides a simple alkyl substituent.
The synthesis of various 2-imino-1,3-dithiolane derivatives has been well-established through several synthetic routes, indicating the accessibility of this class of compounds for further investigation as ligands. researchgate.netresearchgate.net Common synthetic methods are summarized in the table below.
| Starting Materials | Reagents and Conditions | Product | Reference |
| Allyl chloride, primary amine, carbon disulfide | I2, solvent-free | 5-iodomethyl-2-imino-1,3-dithiolane | researchgate.net |
| Dithiocarbamate (B8719985) salts, epoxides | BF3·OEt2 (catalyst) | Substituted 2-imino-1,3-dithiolanes | researchgate.net |
| S-allyl dithiocarbamates | Iodine, CH2Cl2 | 4-(iodomethyl)-2-imino-1,3-dithiolane | researchgate.net |
| Vicinal dithiocyanates | Refluxing HCl | 2-imino-1,3-dithiolanes | researchgate.net |
| Vicinal dithiols, cyanogen (B1215507) chloride | - | 2-imino-1,3-dithiolanes | researchgate.net |
This table summarizes general synthetic routes to the 2-imino-1,3-dithiolane scaffold, as specific synthetic data for this compound used in catalytic applications is not available.
The potential for catalytic activity is underscored by the reactivity of the imine group and the dithiolane ring. For instance, the nitrogen atom of the imine could act as a Brønsted or Lewis base, potentially catalyzing reactions through activation of substrates. Furthermore, metal complexes of ligands containing similar functionalities have shown catalytic activity in various reactions. While direct evidence for this compound is pending, its structural analogy to known ligand classes suggests a fertile ground for future research in catalysis.
Q & A
Q. What are the common synthetic routes for N-Butyl-1,3-dithiolan-2-imine, and how do their yields compare?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For structurally related compounds like N-butyl-1,8-naphthalimide, Suzuki coupling with boronic acid esters (e.g., pyrazolylboronic acid) achieves yields up to 91% under optimized conditions . For this compound derivatives, phosphoramidate-based routes (e.g., dimethyl 1,3-dithiolan-2-ylidenephosphoramidate) are documented, though yield data require validation via HPLC or GC-MS .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and purity. Mass spectrometry (MS) verifies molecular weight, while FT-IR identifies functional groups (e.g., imine C=N stretching at ~1600–1650 cm⁻¹). For photophysical properties, UV-Vis and fluorescence spectroscopy are essential, particularly for derivatives with photochromic applications .
Advanced Research Questions
Q. How does solvent polarity affect the photophysical behavior of this compound derivatives?
- Methodological Answer : Solvent polarity induces red/blue shifts in fluorescence emissions. For example, increasing solvent polarity in naphthalimide derivatives caused a 30 nm red shift due to stabilization of excited states . To study this, design experiments using solvents with varying polarity indices (e.g., hexane vs. DMSO) and correlate emission spectra with solvent dielectric constants. Time-resolved fluorescence can further elucidate excited-state dynamics.
Q. What computational approaches predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculates activation barriers and transition states. For ethynylation reactions involving imine derivatives, DFT revealed a high activation barrier (~25 kcal/mol) for phenylacetylene addition, explaining low yields of specific products . Use software like Gaussian or ORCA to model frontier molecular orbitals (HOMO-LUMO gaps) and simulate reaction pathways.
Q. How can contradictions in catalytic activity data for this compound be resolved?
- Methodological Answer : Triangulate data using multiple analytical methods (e.g., kinetic assays, in situ IR spectroscopy) to validate reaction mechanisms. For example, discrepancies in turnover frequency (TOF) may arise from impurities; employ high-purity samples (≥98%, validated by HPLC) and control experiments (e.g., radical scavengers) to isolate variables . Statistical tools like ANOVA or Bayesian inference can quantify uncertainty in conflicting datasets.
Specialized Methodological Considerations
Q. What experimental designs optimize the stability of this compound under ambient conditions?
- Methodological Answer : Stability studies should monitor degradation via accelerated aging tests (40°C/75% RH for 4 weeks) with periodic HPLC analysis. For light-sensitive derivatives, use amber glassware and UV-filtered environments. Thermo-gravimetric analysis (TGA) assesses thermal stability, while cyclic voltammetry evaluates redox susceptibility .
Q. How can researchers leverage this compound in photochromic material design?
- Methodological Answer : Incorporate the compound into polymer matrices (e.g., PMMA) and test photoresponsiveness using UV irradiation. Diarylethene-type derivatives exhibit reversible photochromism; measure switching cycles (open/closed states) via absorbance changes at λmax. Solvatochromic assays and X-ray crystallography can correlate structural changes with optical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
